9-methoxy-12H-benzo[a]xanthen-12-one
Overview
Description
9-Methoxy-12H-benzo[a]xanthen-12-one is a xanthone derivative, a class of organic compounds characterized by a tricyclic structure with a xanthone core Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-12H-benzo[a]xanthen-12-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of a phenol derivative followed by cyclization under acidic conditions. Another approach involves the use of a gold(I)-catalyzed aromaticity-driven double cyclization strategy.
Industrial Production Methods: On an industrial scale, the synthesis of xanthones often employs continuous flow reactors to enhance efficiency and control reaction conditions. The choice of catalysts and solvents is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-12H-benzo[a]xanthen-12-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using halogenating agents like bromine (Br₂) or chloroform (CHCl₃).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of corresponding alcohols or other reduced forms.
Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 9-methoxy-12H-benzo[a]xanthen-12-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. It has been studied for its ability to scavenge free radicals and modulate inflammatory pathways.
Medicine: In medicine, xanthones have been investigated for their anticancer properties. This compound, in particular, has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry: In industry, xanthones are used in the production of dyes, pigments, and other colorants. Their stability and vibrant colors make them suitable for various applications.
Mechanism of Action
The mechanism by which 9-methoxy-12H-benzo[a]xanthen-12-one exerts its effects involves its interaction with molecular targets and pathways. It is believed to modulate signaling pathways related to oxidative stress and inflammation. The compound may also interact with specific enzymes and receptors involved in these processes.
Comparison with Similar Compounds
12H-benzo[a]xanthen-12-one: The parent compound without the methoxy group.
12-methyl-8,10,11,12-tetrahydro-9H-benzo[a]xanthen-12-ol: A related compound with a methyl group and a hydroxyl group.
4-bromo-12-methyl-benzo[a]anthracene: A brominated derivative with a methyl group.
Uniqueness: 9-Methoxy-12H-benzo[a]xanthen-12-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This modification can enhance its antioxidant and anti-inflammatory properties compared to its analogs.
Properties
IUPAC Name |
9-methoxybenzo[a]xanthen-12-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-20-12-7-8-14-16(10-12)21-15-9-6-11-4-2-3-5-13(11)17(15)18(14)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXRUHEXMDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.